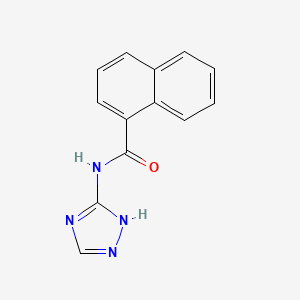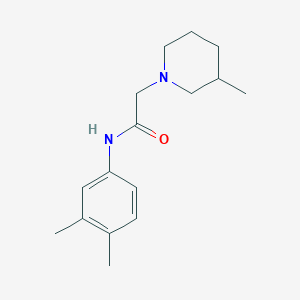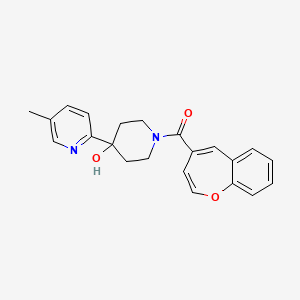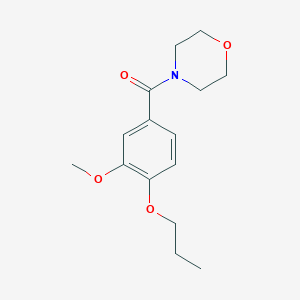![molecular formula C12H13F3N2O3 B5374989 methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, also known as MTFMN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MTFMN belongs to the class of nicotinic acid derivatives and is known for its unique chemical structure, which makes it a promising candidate for various research applications.
作用机制
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate works by binding to specific receptors in the body, leading to a cascade of biochemical reactions. It is known to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress.
Biochemical and Physiological Effects
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been shown to have various biochemical and physiological effects on the body. It has been found to modulate the activity of certain enzymes, leading to changes in cellular signaling pathways. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also known to exhibit antioxidant properties, which can help protect cells from oxidative stress. Additionally, methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has been found to have anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory conditions.
实验室实验的优点和局限性
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has several advantages for use in laboratory experiments. It has a unique chemical structure, which makes it a promising candidate for various research applications. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is that it has limited solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are several future directions for research involving methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. One potential area of research is the development of new drugs based on the structure of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate. Researchers are also exploring the use of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate as a fluorescent probe for biological imaging, which can help visualize specific biological processes in real-time. Additionally, there is ongoing research into the potential anti-inflammatory and antioxidant properties of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate, which could lead to the development of new treatments for various inflammatory conditions.
合成方法
The synthesis of methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate involves the reaction of 2-(trifluoromethyl)morpholine with methyl 6-bromonicotinate in the presence of a palladium catalyst. The reaction takes place under controlled conditions, and the final product is obtained in high yield.
科学研究应用
Methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate has shown potential in various scientific research applications, including drug discovery and development, biological imaging, and chemical biology. It is known to exhibit high affinity towards certain receptors, making it a promising candidate for drug discovery and development. methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate is also used as a fluorescent probe for biological imaging, allowing researchers to visualize specific biological processes in real-time.
属性
IUPAC Name |
methyl 6-[2-(trifluoromethyl)morpholin-4-yl]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-19-11(18)8-2-3-10(16-6-8)17-4-5-20-9(7-17)12(13,14)15/h2-3,6,9H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWCFCQGLKTTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5374911.png)

![methyl 7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-5-(2-propoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5374936.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5374942.png)
![2-[7-acetyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B5374950.png)

![N-(2-fluorophenyl)-2-{[4-hydroxy-6-oxo-5-(3-phenyl-2-propen-1-yl)-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B5374960.png)

![N-isopropyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5374977.png)
![1,9-dimethyl-4-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5374994.png)
![N-isopropyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5375000.png)
methanone](/img/structure/B5375008.png)

